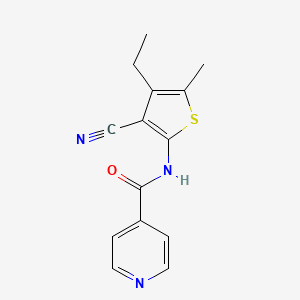![molecular formula C22H20N4O B5817809 2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5817809.png)
2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It is also known by the chemical name 'QNZ'. This compound has been found to have several scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide involves the inhibition of the activity of NF-κB. This compound binds to the p65 subunit of NF-κB, preventing its translocation into the nucleus and subsequent activation of target genes. This results in the inhibition of the inflammatory response and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. This compound has also been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide in lab experiments include its ability to inhibit the activity of NF-κB, its anti-inflammatory and anti-viral properties, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on 2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide. These include the investigation of its pharmacokinetics and pharmacodynamics, the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for inflammatory and viral diseases, and the investigation of its potential as a chemotherapeutic agent for cancer. In addition, the investigation of its structure-activity relationship and the development of more potent analogs could also be a future direction for research.
In conclusion, 2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a chemical compound with several scientific research applications. Its ability to inhibit the activity of NF-κB, its anti-inflammatory and anti-viral properties, and its ability to induce apoptosis in cancer cells make it a promising compound for further research. However, more research is needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 2-chloro-3-methylbenzoic acid with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminoquinoline. The final product is obtained after purification and isolation.
Scientific Research Applications
2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide has been found to have several scientific research applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune response, inflammation, and cell survival. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-viral properties.
properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-6-5-7-17(10-15)21-11-19(18-8-3-4-9-20(18)25-21)22(27)23-12-16-13-24-26(2)14-16/h3-11,13-14H,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDGVVFDNGYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5817732.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5817781.png)

![N-acetyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5817800.png)



![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5817821.png)